molecular formula C9H20OS B1267028 2-Hydroxyethyl heptyl sulfide CAS No. 26901-97-3

2-Hydroxyethyl heptyl sulfide

Cat. No. B1267028
CAS RN: 26901-97-3
M. Wt: 176.32 g/mol
InChI Key: SFQDKASLZODHCY-UHFFFAOYSA-N
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Description

2-Hydroxyethyl heptyl sulfide is an organic compound with the linear formula C9H20OS . It is also known as Ethanol, 2-(heptylthio)- .


Molecular Structure Analysis

The molecular structure of 2-Hydroxyethyl heptyl sulfide contains a total of 30 bonds, including 10 non-H bonds, 8 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 1 sulfide . The molecular weight is 176.323 g/mol .


Physical And Chemical Properties Analysis

2-Hydroxyethyl heptyl sulfide has a molecular weight of 176.32 g/mol . It is slightly soluble in water and soluble in most organic solvents . The normal boiling point temperature is 566.28 K, and the normal melting (fusion) point is 286.41 K .

Scientific Research Applications

Fluorescent Probes for Hydrogen Sulfide Imaging

A pair of reaction-based fluorescent probes, Sulfidefluor-1 (SF1) and Sulfidefluor-2 (SF2), have been developed for selective imaging of hydrogen sulfide (H2S) in living cells. These probes utilize the H2S-mediated reduction of azides to fluorescent amines, providing a powerful approach for probing H2S chemistry in biological systems due to their high selectivity for H2S over other reactive species and their ability to detect H2S in both water and live cells (Lippert, New, & Chang, 2011).

Mechanistic Insights into H2S-Mediated Reduction

Research has shown that HS(-), rather than diprotic H2S, is the active species required for the reduction of aryl azide, a common method for H2S detection. This mechanistic insight into H2S-mediated aryl azide reduction provides a deeper understanding of the reaction, which is crucial for the development of H2S-selective probes (Henthorn & Pluth, 2015).

Molecular Imaging and Detection of H2S

A comprehensive review of reaction-based fluorescent probes for H2S and related reactive sulfur species (RSS) highlights their importance in visualizing H2S pools in living systems. These probes rely on strategies such as azide and nitro group reduction, nucleophilic attack, and CuS precipitation, exploiting H2S's unique chemical properties for selective detection over other biothiols (Lin, Chen, Xian, & Chang, 2015).

H2S-Responsive Fluorescent Probes

Development of highly selective fluorescent probes for H2S has been achieved, allowing for fluorescence imaging of H2S in live cells. These probes, designed based on azamacrocyclic copper(II) ion complex chemistry, show high selectivity and sensitivity for H2S, demonstrating their potential for biological applications (Sasakura et al., 2011).

Heavy Metal Ion Removal with Hydrogels

A study on the synthesis and characterization of 2-hydroxyethyl acrylate (HEA) and 2-acrylamido-2-methylpropane sulfonic (AMPS) acid-based hydrogels for heavy metal ion adsorption in wastewater showcases their potential for environmental applications. The hydrogels exhibited beneficial porous structures for permeation and showed significant adsorption capabilities for various heavy metals, highlighting their effectiveness as adsorbents (Li, Wang, Wu, Chen, & Wu, 2013).

Safety And Hazards

2-Hydroxyethyl heptyl sulfide is a combustible liquid that causes serious eye damage . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact, rinse immediately with plenty of water .

properties

IUPAC Name

2-heptylsulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20OS/c1-2-3-4-5-6-8-11-9-7-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQDKASLZODHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181407
Record name 2-Hydroxyethyl heptyl sulfide
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Molecular Weight

176.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl heptyl sulfide

CAS RN

26901-97-3
Record name 2-Hydroxyethyl heptyl sulfide
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Record name NSC404006
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Record name 2-Hydroxyethyl heptyl sulfide
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URL https://comptox.epa.gov/dashboard/DTXSID80181407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPTYL 2-HYDROXYETHYL SULFIDE
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